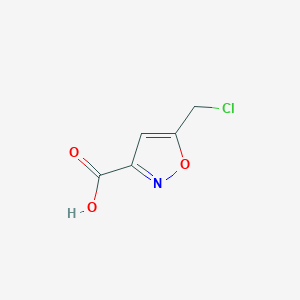![molecular formula C5H4N4O B1628750 [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 63206-77-9](/img/structure/B1628750.png)
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Descripción general
Descripción
“[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . These compounds have been found to inhibit CDK2, a target for cancer treatment .
Synthesis Analysis
The synthesis of “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” involves the reaction of diethyl aminomethylenemalonates in ethanol in the presence of sodium ethylate . This reaction leads to the formation of mesoionic 1,2,4-triazolo[4,3-a]pyrimidin-5-ones .Molecular Structure Analysis
The molecular structure of “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” has been confirmed by various techniques such as elemental analysis, mass spectrometry, 1H–1H NOESY, 1H–13C HMBC, and HSQC correlation spectra . The structure of the compound was also indicated by the X-ray diffraction structural analysis .Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” include its formation from diethyl aminomethylenemalonates . Other reactions include its interaction with hydrazonoyl chlorides .Aplicaciones Científicas De Investigación
Biological Activities and Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) represent an important class of compounds with a wide range of biological activities. These activities include antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The structural versatility of TPs has made them a focal point in medicinal chemistry research, leading to the development of new drugs and therapeutic agents (Pinheiro et al., 2020).
Coordination Compounds and Therapeutic Potential
Research has also focused on the development of coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines. These compounds exhibit interesting structural chemistry and have shown exciting therapeutic properties, including anticancer, antiparasitic, and antibacterial activities. Their potential as prodrugs with higher therapeutic efficacy than currently available medications has been a subject of particular interest (Łakomska & Fandzloch, 2016).
Antimicrobial and Antiepileptic Activities
Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been synthesized and evaluated for their anti-epileptic activities, showing promising results in models of hyper excitability in primary cultured neocortical neurons. This demonstrates the compound's relevance in the development of new antiepileptic drugs (Ding et al., 2019).
Synthetic Approaches and Chemical Properties
The synthesis and characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied, highlighting various synthetic routes and the chemical properties of these compounds. Such research underpins the development of new materials with potential applications in diverse fields, including pharmaceuticals and agrochemicals (Fizer & Slivka, 2016).
Direcciones Futuras
The future directions for the study of “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” could include further exploration of its potential applications in cancer treatment, given its ability to inhibit CDK2 . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-6-2-1-3-9(4)5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVBEVJBVLYBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)NN=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608590 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
CAS RN |
63206-77-9 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine](/img/structure/B1628668.png)
![4,6-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1628669.png)




![3-(3-Methoxybenzamido)furo[2,3-b]pyridine-2-carboxamide](/img/structure/B1628677.png)




![4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine](/img/structure/B1628688.png)
